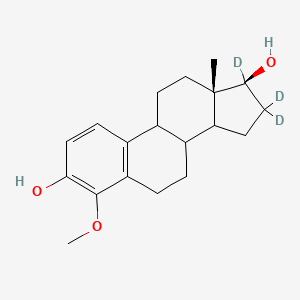
4-Methoxy 17beta-Estradiol-16,16,17-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy 17beta-Estradiol-16,16,17-d3 is a deuterated form of 4-Methoxy 17beta-Estradiol, a synthetic derivative of estradiol. This compound is primarily used in proteomics research and has a molecular formula of C19H23D3O3 and a molecular weight of 305.43 . It is known for its potential therapeutic applications, including anti-inflammatory, antitumor, and anti-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically starts with the synthesis of 4-Methoxy 17beta-Estradiol, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4-Methoxy 17beta-Estradiol-16,16,17-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy 17beta-Estradiol-16,16,17-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Methoxy 17beta-Estradiol-16,16,17-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic applications in treating cancer, cardiovascular diseases, and other health conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 4-Methoxy 17beta-Estradiol-16,16,17-d3 involves multiple pathways. It has been found to inhibit the activity of key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase . This inhibition leads to a decrease in estrogen levels, which can have various therapeutic effects, including anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy 17beta-Estradiol-1,4,16,16,17-d5: Another deuterated form of methoxy estradiol with similar applications in research and therapeutic studies.
4-Methoxy 17beta-Estradiol: The non-deuterated form of the compound, used in similar research and therapeutic contexts.
Uniqueness
4-Methoxy 17beta-Estradiol-16,16,17-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling. This makes it particularly valuable in proteomics research and other analytical applications where precise measurements are required .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(13S,17S)-16,16,17-trideuterio-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1/i8D2,17D |
InChI Key |
BCWZIZLVBYHFES-YHTBPBPCSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CCC3C(C2CC1([2H])[2H])CCC4=C3C=CC(=C4OC)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


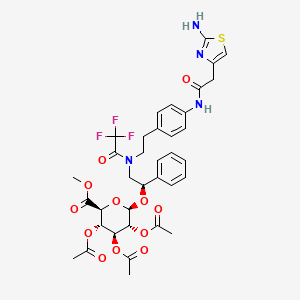

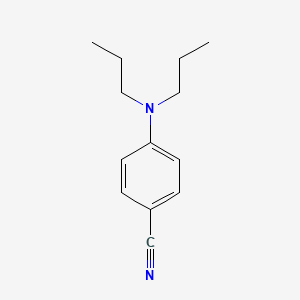
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)

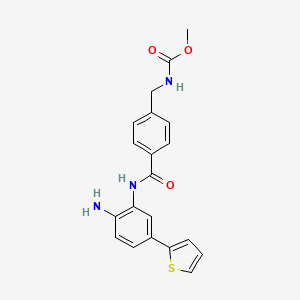
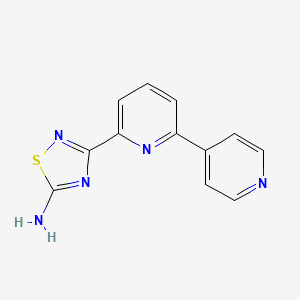
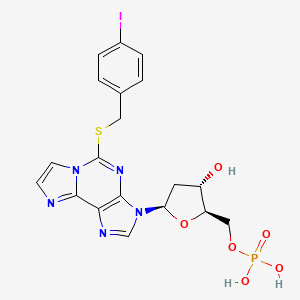
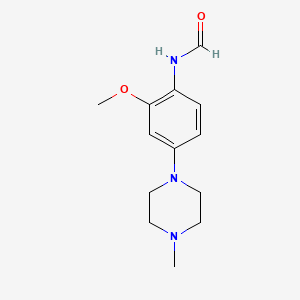
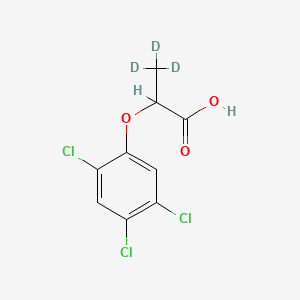
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
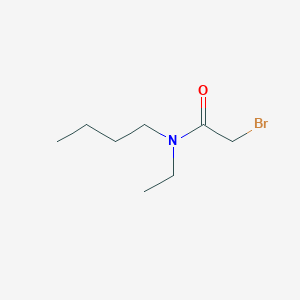
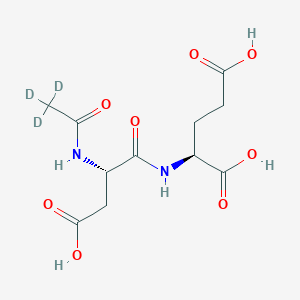
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
